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Compound of Interest

Compound Name:
Methyl 3-amino-2-

methoxybenzoate hydrochloride

CAS No.: 1187927-19-0

Cat. No.: B1378177

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Synthon for
Pharmaceutical Development
Methyl 3-amino-2-methoxybenzoate, typically handled as its more stable hydrochloride salt, is

a substituted aromatic compound of significant interest in medicinal chemistry and process

development. Its unique trifunctional arrangement—an amine, a methoxy group, and a methyl

ester on a benzene ring—provides a versatile scaffold for constructing complex molecular

architectures. Each functional group offers a distinct reaction site, allowing for sequential and

regioselective modifications crucial in the synthesis of Active Pharmaceutical Ingredients

(APIs).

The primary amino group serves as a potent nucleophile or a site for diazotization, enabling the

formation of amides, sulfonamides, or the introduction of other functionalities. The electron-
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donating nature of both the amino and methoxy groups activates the aromatic ring, facilitating

electrophilic aromatic substitution reactions.[1] The methyl ester provides a handle for

hydrolysis to the corresponding carboxylic acid or conversion into an amide, a common feature

in many drug molecules. This inherent reactivity makes it a valuable starting material or

intermediate in the synthesis of a diverse range of pharmaceutical compounds.[2][3]

Compound Profile & Physicochemical Properties
The hydrochloride salt enhances the compound's stability and simplifies handling by protecting

the reactive amino group from atmospheric oxidation. Before use in most organic reactions, it is

typically neutralized in situ or via a basic workup to liberate the free amine.

Property Value Source

Chemical Name
Methyl 3-amino-2-

methoxybenzoate
[4]

Synonyms
3-Amino-2-methoxy-benzoic

acid methyl ester
[2][4][5]

CAS Number 5129-25-9 (Free Base) [2][4][5][6]

Molecular Formula C₉H₁₁NO₃ [5][6]

Molecular Weight 181.19 g/mol [5]

Appearance White to off-white solid/powder [2]

Storage
Keep in a dark place, sealed in

dry, room temperature
[7][8]

Core Synthetic Applications & Mechanistic
Rationale
The strategic placement of the substituents on Methyl 3-amino-2-methoxybenzoate dictates its

reactivity and makes it a precursor for APIs where a substituted ortho-anisidine moiety is

required. Its application is particularly relevant in the synthesis of compounds targeting G-

protein coupled receptors (GPCRs) and other biological targets where this specific substitution

pattern contributes to binding affinity and selectivity.
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While this specific isomer is a niche building block, its reactivity principles are well-

demonstrated in the synthesis of numerous APIs from related aminobenzoate isomers, such as

intermediates for Metoclopramide.[9][10] The general synthetic transformations applicable to

this class of compounds include:

N-Acylation/N-Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides,

or sulfonyl chlorides to form stable amide or sulfonamide linkages. This is often a primary

step to introduce a side chain or to protect the amine during subsequent reactions.[11]

Electrophilic Aromatic Substitution: The activating methoxy and amino groups direct

electrophiles (e.g., halogens, nitro groups) to the ortho and para positions.[1] In this specific

isomer, the positions C4 and C6 are the most activated sites for substitution.

Amidation of the Ester: The methyl ester can be converted to a primary, secondary, or

tertiary amide, often through reaction with an amine at elevated temperatures or via the

corresponding acyl chloride.[12]

Diazotization-Displacement (Sandmeyer Reaction): The amino group can be converted to a

diazonium salt, which is an excellent leaving group that can be replaced by a wide variety of

substituents (e.g., -OH, -Cl, -Br, -I, -CN), further diversifying the molecular scaffold.[13]

Illustrative Protocol: Synthesis of a Halogenated
Pharmaceutical Intermediate
This section provides a representative, field-proven protocol for the N-acetylation and

subsequent regioselective bromination of Methyl 3-amino-2-methoxybenzoate. This two-step

process yields a highly functionalized intermediate, Methyl 4-bromo-3-acetamido-2-

methoxybenzoate, which is a valuable precursor for more complex APIs.

Rationale Behind Experimental Choices
N-Acetylation: The initial acetylation step is critical. It converts the highly activating amino

group (-NH₂) into a moderately activating acetamido group (-NHCOCH₃). This serves two

purposes: 1) It protects the amine from oxidation during the subsequent bromination step,

and 2) It moderates the reactivity of the aromatic ring, preventing poly-bromination and
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ensuring a cleaner, more selective reaction. Acetic anhydride is chosen as the acetylating

agent for its high reactivity and the ease of removing the acetic acid byproduct.

Regioselective Bromination: The acetamido and methoxy groups are ortho-, para-directing

activators. The position para to the stronger activating group (acetamido) is C6, and the

position ortho to it is C4. Steric hindrance from the adjacent methoxy group at C2 makes the

C4 position the most electronically and sterically favored site for electrophilic attack. Acetic

acid is used as the solvent as it readily dissolves the starting material and is compatible with

bromine.[14]

Workflow & Reaction Scheme
The overall experimental workflow is depicted below, outlining the key stages from starting

material to the purified final product.
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PART A: N-Acetylation

PART B: Bromination

Dissolve Starting Material
in Ethyl Acetate

Add Acetic Anhydride
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Stir at Room Temp
(Monitor by TLC)

Aqueous Workup
(Wash with H₂O, NaHCO₃, Brine)

Dry, Filter & Evaporate
Solvent

Isolate Intermediate
(Methyl 3-acetamido-2-methoxybenzoate)

Dissolve Intermediate
in Acetic Acid

Proceed with
dried product

Add Br₂ in Acetic Acid
Dropwise at 0-5°C

Stir at Room Temp
(Monitor by HPLC)

Quench Reaction
(Pour into Ice Water)

Filter Precipitate

Recrystallize from Ethanol/Water

end

Final Product:
Methyl 4-bromo-3-acetamido-2-methoxybenzoate

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of a key halogenated intermediate.
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Detailed Step-by-Step Protocol
Materials & Reagents:

Reagent CAS No. M.W. Quantity Moles

Methyl 3-amino-

2-

methoxybenzoat

e HCl

N/A 217.65 10.88 g 0.05

Sodium

Bicarbonate

(NaHCO₃)

144-55-8 84.01 ~5 g -

Ethyl Acetate

(EtOAc)
141-78-6 88.11 150 mL -

Acetic Anhydride 108-24-7 102.09 5.6 mL 0.06

Pyridine 110-86-1 79.10 0.4 mL ~0.005

Bromine (Br₂) 7726-95-6 159.81 2.6 mL 0.05

Glacial Acetic

Acid
64-19-7 60.05 100 mL -

Part A: N-Acetylation (Protection of the Amino Group)

Neutralization: Suspend Methyl 3-amino-2-methoxybenzoate hydrochloride (10.88 g,

0.05 mol) in 100 mL of ethyl acetate in a 250 mL round-bottom flask equipped with a

magnetic stirrer. Add 50 mL of a saturated aqueous solution of sodium bicarbonate. Stir

vigorously for 15 minutes until effervescence ceases.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the

organic layer sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over

anhydrous sodium sulfate.

Filtration & Setup: Filter off the drying agent and transfer the ethyl acetate solution to a clean,

dry 250 mL round-bottom flask. Place the flask in an ice bath.
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Acetylation: To the stirred, cooled solution, add pyridine (0.4 mL, ~0.005 mol) followed by the

dropwise addition of acetic anhydride (5.6 mL, 0.06 mol).

Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature

for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the

starting material is consumed.

Workup & Isolation: Carefully quench the reaction by adding 50 mL of water. Separate the

organic layer, wash with saturated sodium bicarbonate solution until the aqueous layer is

basic, then wash with brine. Dry over anhydrous sodium sulfate, filter, and remove the

solvent under reduced pressure to yield Methyl 3-acetamido-2-methoxybenzoate as a solid,

which can be used in the next step without further purification.

Part B: Regioselective Bromination

Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and

dropping funnel, dissolve the crude Methyl 3-acetamido-2-methoxybenzoate from Part A in

80 mL of glacial acetic acid. Cool the flask in an ice-salt bath to 0-5°C.

Reagent Preparation: In the dropping funnel, prepare a solution of bromine (2.6 mL, 0.05

mol) in 20 mL of glacial acetic acid.

Bromination: Add the bromine solution dropwise to the stirred reaction mixture over 30-45

minutes, ensuring the internal temperature does not exceed 5°C. A slight color change

should be observed.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at

room temperature for 4-6 hours. Monitor the reaction by HPLC or TLC for the disappearance

of the starting material.

Quenching & Precipitation: Once the reaction is complete, pour the reaction mixture slowly

into 500 mL of ice-cold water with vigorous stirring. A solid precipitate will form.[14]

Isolation and Purification: Collect the solid product by vacuum filtration and wash the filter

cake thoroughly with cold water to remove residual acetic acid. The crude product can be

purified by recrystallization from an ethanol/water mixture to afford Methyl 4-bromo-3-

acetamido-2-methoxybenzoate as a crystalline solid.
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Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry

to confirm its structure and assess its purity via HPLC.

Safety and Handling
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate

chemical-resistant gloves when handling the reagents. All operations should be conducted

inside a certified chemical fume hood.

Reagent-Specific Hazards:

Methyl 3-amino-2-methoxybenzoate: May cause skin and serious eye irritation. Harmful if

swallowed.[7][15]

Acetic Anhydride: Corrosive. Causes severe skin burns and eye damage. Flammable liquid

and vapor.

Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

Bromine: Highly toxic and corrosive. Causes severe skin burns and eye damage. Fatal if

inhaled. Use extreme caution and have a sodium thiosulfate quenching solution readily

available.

Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Flammable liquid

and vapor.

Waste Disposal: All organic and halogenated waste must be collected in appropriately labeled

containers for hazardous waste disposal according to institutional guidelines. Aqueous waste

should be neutralized before disposal.

Conclusion
Methyl 3-amino-2-methoxybenzoate hydrochloride is a strategically valuable building block

for pharmaceutical synthesis. Its trifunctional nature allows for a range of chemical

transformations, enabling the construction of complex API precursors. The provided protocol for

N-acetylation and regioselective bromination highlights a reliable and controllable method for

functionalizing this scaffold. A thorough understanding of the reactivity of each functional group
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and the rationale behind the choice of reagents and conditions is paramount for achieving high

yields and purity, ensuring the successful application of this versatile intermediate in drug

discovery and development.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
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